molecular formula C21H24N2O2 B6975601 3-[[Cyclopropyl(3-phenylbutanoyl)amino]methyl]benzamide

3-[[Cyclopropyl(3-phenylbutanoyl)amino]methyl]benzamide

Cat. No.: B6975601
M. Wt: 336.4 g/mol
InChI Key: OGFVWDAPLUHKAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[[Cyclopropyl(3-phenylbutanoyl)amino]methyl]benzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound features a benzamide core structure with a cyclopropyl group and a 3-phenylbutanoyl moiety, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[Cyclopropyl(3-phenylbutanoyl)amino]methyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Cyclopropyl Amine Intermediate: The cyclopropyl amine can be synthesized through the reaction of cyclopropyl bromide with ammonia or an amine under basic conditions.

    Acylation: The cyclopropyl amine is then acylated with 3-phenylbutanoyl chloride in the presence of a base such as triethylamine to form the cyclopropyl(3-phenylbutanoyl)amine intermediate.

    Amidation: The final step involves the reaction of the cyclopropyl(3-phenylbutanoyl)amine intermediate with benzoyl chloride in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[[Cyclopropyl(3-phenylbutanoyl)amino]methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or amides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-[[Cyclopropyl(3-phenylbutanoyl)amino]methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[[Cyclopropyl(3-phenylpropanoyl)amino]methyl]benzamide
  • 3-[[Cyclopropyl(3-phenylbutanoyl)amino]ethyl]benzamide
  • 3-[[Cyclopropyl(3-phenylbutanoyl)amino]methyl]benzoate

Uniqueness

3-[[Cyclopropyl(3-phenylbutanoyl)amino]methyl]benzamide is unique due to its specific structural features, such as the cyclopropyl group and the 3-phenylbutanoyl moiety. These structural elements contribute to its distinct chemical properties and potential biological activities, setting it apart from similar compounds.

Properties

IUPAC Name

3-[[cyclopropyl(3-phenylbutanoyl)amino]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-15(17-7-3-2-4-8-17)12-20(24)23(19-10-11-19)14-16-6-5-9-18(13-16)21(22)25/h2-9,13,15,19H,10-12,14H2,1H3,(H2,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFVWDAPLUHKAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N(CC1=CC(=CC=C1)C(=O)N)C2CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.